5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957218
InChI: InChI=1S/C25H29ClN2O4/c1-5-27(6-2)13-14-28-22(17-7-9-18(26)10-8-17)21(24(30)25(28)31)23(29)20-12-11-19(32-4)15-16(20)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+
SMILES:
Molecular Formula: C25H29ClN2O4
Molecular Weight: 457.0 g/mol

5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC14957218

Molecular Formula: C25H29ClN2O4

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C25H29ClN2O4
Molecular Weight 457.0 g/mol
IUPAC Name (4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C25H29ClN2O4/c1-5-27(6-2)13-14-28-22(17-7-9-18(26)10-8-17)21(24(30)25(28)31)23(29)20-12-11-19(32-4)15-16(20)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+
Standard InChI Key CGTVTQIEYPTVFN-XTQSDGFTSA-N
Isomeric SMILES CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Introduction

The compound 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a pyrrolone structure. It includes a 4-chlorophenyl group, a diethylaminoethyl substituent, and a methoxy and methylbenzoyl group, which contribute to its potential biological activity and chemical properties. Despite the lack of specific information on this exact compound in the provided sources, similar compounds suggest potential applications in medicinal chemistry due to their diverse functional groups.

Synthesis and Preparation

The synthesis of pyrrolone derivatives typically involves multiple steps, including condensation reactions and the incorporation of various functional groups. For example, the synthesis of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves several chemical transformations to introduce the necessary substituents.

Biological Activity and Potential Applications

  • Pharmacological Interest: Compounds with similar structures are often investigated for their potential biological activities, including antitumor, antibacterial, or anti-inflammatory effects. The specific activity of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its interaction with biological targets.

  • Chirality and Enantiomers: Many biologically active compounds are chiral, meaning they have enantiomers with potentially different pharmacological activities. The separation of enantiomers is crucial for optimizing therapeutic efficacy and minimizing side effects .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-oneEthoxy and methylbenzoyl groupsPotential for diverse biological activities
5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-onePropan-2-yloxy groupEnhanced lipophilicity compared to ethoxy analogs
5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(5-methyl-1-benzofuran-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-oneBenzofuran-2-carbonyl groupPotential for unique pharmacological profiles due to the benzofuran moiety

Future Research Directions

  • Biological Mechanism Studies: Investigating the interaction of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with biological targets is essential for understanding its potential therapeutic applications.

  • Enantioselective Synthesis: Developing methods for the enantioselective synthesis of this compound could be crucial if it exhibits chiral pharmacological activity.

Given the lack of specific data on 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, further research is necessary to fully explore its properties and potential applications.

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